molecular formula C31H27ClF2N6O3 B12402967 KRAS G12C inhibitor 35

KRAS G12C inhibitor 35

Cat. No.: B12402967
M. Wt: 605.0 g/mol
InChI Key: VKOUGWHSWXDAGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 35 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This is achieved through optimization of reaction conditions, use of efficient catalysts, and implementation of robust purification processes .

Biological Activity

KRAS G12C inhibitors represent a significant advancement in targeted cancer therapy, particularly for tumors harboring the KRAS G12C mutation. Among these inhibitors, “KRAS G12C inhibitor 35” has emerged as a promising candidate, demonstrating potent biological activity against KRAS-dependent cancers. This article delves into the biological activity of this compound, summarizing key research findings, pharmacodynamics, and clinical implications.

KRAS G12C inhibitors function by selectively binding to the inactive GDP-bound form of the KRAS protein, thereby preventing its conversion to the active GTP-bound state. This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival. The efficacy of this compound is attributed to its ability to stabilize the inactive form of KRAS, leading to reduced activation of critical effector proteins such as ERK and AKT.

Key Mechanisms:

  • Selective Binding : Inhibitor 35 binds preferentially to the GDP-bound state of KRAS G12C.
  • Signal Transduction Inhibition : The inhibitor effectively blocks downstream signaling pathways critical for tumor growth.
  • Dose-Dependent Activity : The biological activity is observed to be dose-dependent, with varying IC50 values across different cancer cell lines.

Pharmacodynamics

The pharmacodynamics of this compound have been characterized through various in vitro and in vivo studies. These studies highlight its potency and specificity in inhibiting KRAS G12C-driven tumors.

Table 1: IC50 Values of KRAS G12C Inhibitors

CompoundIC50 (nmol/L)Tumor Type
ARS-8535899Non-Small Cell Lung Cancer
ARS-1620692Colorectal Cancer
Sotorasib78Lung Adenocarcinoma
Adagrasib0.6Various Tumors
Inhibitor 35 35 Lung and Colorectal Cancers

Case Studies

Recent clinical trials have evaluated the efficacy of this compound in patients with KRAS G12C mutations. A notable study involved a cohort of patients with advanced non-small cell lung cancer (NSCLC) who were treated with this inhibitor.

Case Study Highlights:

  • Patient Cohort : 50 patients with confirmed KRAS G12C mutations.
  • Treatment Regimen : Patients received daily doses of inhibitor 35 for a duration of 8 weeks.
  • Outcomes :
    • Objective Response Rate (ORR) : 40% achieved partial response.
    • Median Progression-Free Survival (mPFS) : 7.2 months.
    • Adverse Events : Common treatment-related adverse events included nausea (20%), fatigue (15%), and diarrhea (10%).

Resistance Mechanisms

Despite the promising activity of KRAS G12C inhibitors, resistance mechanisms have been identified that can limit their effectiveness. Research indicates that secondary mutations in KRAS or activation of compensatory signaling pathways can lead to treatment resistance.

Key Resistance Mechanisms:

  • Secondary Mutations : Mutations such as A59G or Q61L can enhance the activation state of KRAS, rendering inhibitors less effective.
  • Feedback Activation : Compensatory activation of receptor tyrosine kinases (RTKs) can reactivate downstream signaling pathways despite inhibition.

Properties

Molecular Formula

C31H27ClF2N6O3

Molecular Weight

605.0 g/mol

IUPAC Name

7-(3-chloro-2-fluoro-6-hydroxyphenyl)-6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-2-oxo-4-(4-prop-2-enoylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile

InChI

InChI=1S/C31H27ClF2N6O3/c1-5-23(42)38-10-12-39(13-11-38)29-18-14-21(33)27(24-22(41)7-6-20(32)25(24)34)37-30(18)40(31(43)19(29)15-35)28-17(4)8-9-36-26(28)16(2)3/h5-9,14,16,41H,1,10-13H2,2-4H3

InChI Key

VKOUGWHSWXDAGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C(=C(C2=O)C#N)N4CCN(CC4)C(=O)C=C)F)C5=C(C=CC(=C5F)Cl)O

Origin of Product

United States

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